2',3'-Dideoxy-5-pentyloxymethyluridine
Description
Structure
3D Structure
Properties
CAS No. |
133697-43-5 |
|---|---|
Molecular Formula |
C15H24N2O5 |
Molecular Weight |
312.36 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(pentoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H24N2O5/c1-2-3-4-7-21-10-11-8-17(15(20)16-14(11)19)13-6-5-12(9-18)22-13/h8,12-13,18H,2-7,9-10H2,1H3,(H,16,19,20)/t12-,13+/m0/s1 |
InChI Key |
LGJNLXMAOJVQID-QWHCGFSZSA-N |
Isomeric SMILES |
CCCCCOCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO |
Canonical SMILES |
CCCCCOCC1=CN(C(=O)NC1=O)C2CCC(O2)CO |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 ,3 Dideoxy 5 Pentyloxymethyluridine Analogues
Influence of Modifications at the 2' and 3' Positions of the Furanose Ring (e.g., Dideoxy, Methylidene, Fluoro, Thia, Oxa)
Modifications to the furanose ring of nucleoside analogues are a critical strategy in drug design, profoundly impacting their biological activity. nih.govwikipedia.org These changes primarily affect the sugar's conformation, its interaction with viral or cellular enzymes, and the compound's metabolic stability.
The defining feature of the 2',3'-dideoxy series is the absence of hydroxyl groups at both the 2' and 3' positions. This modification is fundamental to the mechanism of action for many antiviral nucleoside analogues, which act as chain terminators during DNA synthesis. wikipedia.orgnumberanalytics.com Once phosphorylated to their triphosphate form within a cell, these analogues can be incorporated into a growing viral DNA chain by a viral polymerase. numberanalytics.com Lacking the 3'-hydroxyl group, they prevent the addition of the next nucleotide, thereby halting replication. numberanalytics.com
Further modifications at these positions have been explored to refine activity and overcome resistance:
Methylidene (Didehydro, d4Ns): Introducing a double bond between the 2' and 3' carbons, creating a 2',3'-didehydro-2',3'-dideoxynucleoside (d4N), significantly alters the conformation of the sugar ring. nih.govnih.gov This structural change can affect how the analogue is recognized and processed by both viral and host cell kinases, as well as its interaction with the target polymerase. researchgate.net For example, Stavudine (B1682478) (d4T), a thymidine (B127349) analogue, is a well-known d4N that acts as a potent inhibitor of HIV-1 reverse transcriptase. researchgate.net
Fluoro Substitutions: The introduction of a fluorine atom, a small and highly electronegative element, at the 2' or 3' position can enhance the compound's metabolic stability and alter its sugar pucker, which influences binding to target enzymes. nih.gov For instance, the presence of a fluorine atom in the carbohydrate moiety can significantly increase a compound's stability in acidic environments, a desirable property for orally administered drugs. nih.gov However, such substitutions can also impact potency; a 2'-fluoroarabinofuranosyl analogue of N6-methyl-2',3'-dideoxyadenosine was found to be 20-fold less potent than its parent compound against HIV. nih.gov In other cases, 3′-fluoro-substituted carbocyclic nucleosides have been synthesized as potential antiviral agents. nih.gov
Thia and Oxa Substitutions: Replacing the furanose ring's oxygen (an oxa-nucleoside) or a carbon atom with sulfur (a thia-nucleoside) creates heterocyclic analogues with distinct three-dimensional shapes and electronic properties. researchgate.net Lamivudine (B182088) (3TC), where the 3' carbon of the ribose ring is replaced by a sulfur atom, is a prominent example of a thia-nucleoside. researchgate.net These modifications create nucleosides that can be resistant to degradation by cellular enzymes and may exhibit unique interaction profiles with viral polymerases. researchgate.netresearchgate.net
| Modification at 2'/3' | Example Compound Class | Key Impact on SAR |
| Dideoxy | 2',3'-Dideoxynucleosides | Lacks 3'-OH group, enabling chain termination of DNA/RNA synthesis. wikipedia.orgnumberanalytics.com |
| Methylidene (d4) | 2',3'-Didehydro-2',3'-dideoxynucleosides (d4Ns) | Alters sugar ring conformation, affecting enzyme recognition and binding. nih.govnih.gov |
| Fluoro | 2'-Fluoro or 3'-Fluoro analogues | Increases metabolic stability and acid stability; can alter potency. nih.gov |
| Thia | Thionucleosides (e.g., Lamivudine) | Creates a heterocyclic sugar ring, affecting conformation and resistance to degradation. researchgate.netresearchgate.net |
| Oxa | Oxonucleosides | Replaces a carbon with oxygen, altering the ring's geometry and properties. |
Impact of the 5-Pentyloxymethyl Substituent on Biological Activity and Selectivity
The substituent at the C-5 position of the uracil (B121893) base plays a significant role in the molecule's biological profile. Modifications at this position can influence target affinity, selectivity, and physical properties like solubility.
The 5-pentyloxymethyl group is a specific type of 5-alkoxymethyl substituent. Research into various 5-alkoxymethyl derivatives of uridine (B1682114) and its analogues has shown that the nature of the alkyl chain can modulate biological activity. nih.govnih.gov The lipophilicity (oil/water solubility) of the compound is directly affected by the length and structure of this alkyl chain. The pentyl group in the 5-pentyloxymethyl substituent adds significant lipophilicity to the molecule, which can influence its ability to cross cell membranes.
Studies on a series of 5-alkoxymethyl derivatives of 3'-amino-2',3'-dideoxyuridine (B1195452) revealed that antiviral and anticancer activity can be sensitive to the specific alkoxy group. nih.gov While these particular 3'-amino analogues did not show significant activity against HIV-1, one derivative with a butoxymethyl group did exhibit inhibitory effects against human epidermoid cervical cancer cells, highlighting that C-5 substitutions can confer anticancer properties. nih.gov Other research on 5-substituted uridines has demonstrated activity against various bacteria, with the C-5 substituent being crucial for their antimicrobial properties. researchgate.net The increased lipophilicity from longer alkyl chains can be a double-edged sword, potentially improving membrane permeability but also sometimes leading to issues with aqueous solubility, a critical factor for drug formulation. researchgate.net
Effects of Other Nucleobase Substitutions (e.g., Halogenation, Alkynylation, Alkylation) on SAR
Beyond the C-5 position, other modifications to the pyrimidine (B1678525) or purine (B94841) base are a common strategy for refining the SAR of nucleoside analogues. mdpi.com
Alkynylation: The introduction of an alkynyl (containing a carbon-carbon triple bond) group at the C-5 position of pyrimidines has been a successful strategy for generating potent antiviral compounds. These rigid, linear groups can extend into specific hydrophobic pockets within the active site of target enzymes, leading to enhanced binding affinity.
Alkylation: Adding alkyl groups (e.g., methyl, ethyl) to the nucleobase can also influence activity. nih.gov For instance, in a study of 6-substituted 2',3'-dideoxypurine nucleosides, the N6-methyl derivative proved to be one of the most potent anti-HIV agents. nih.gov The results suggested a "bulk tolerance effect," where the size of the substituent at the 6-position was a key determinant of antiviral activity, with the order of potency being NHMe > NH2 > Cl ≈ N(Me)2 > SMe. nih.gov This indicates that a specific size and shape for the substituent is optimal for fitting into the enzyme's active site. nih.gov
Stereochemical Considerations and the Role of L- vs D-Configuration in Activity and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of chiral molecules like nucleoside analogues. libretexts.org Naturally occurring nucleosides are in the D-configuration. allen.in The use of synthetic L-nucleosides (enantiomers, or non-superimposable mirror images of the D-form) has proven to be a highly effective strategy in antiviral drug discovery. researchgate.netresearchgate.net
The D- and L-system of notation describes the absolute configuration of a chiral center by relating it to the reference molecule, glyceraldehyde. allen.instackexchange.comyoutube.comlibretexts.org The key distinction is the spatial arrangement of substituents around the chiral carbons in the sugar ring. libretexts.org
The biological impact of this stereochemical inversion can be profound:
Differential Enzyme Recognition: Viral polymerases may exhibit different affinities for L- and D-nucleoside triphosphates compared to human polymerases. Often, L-analogues are poor substrates for human DNA polymerases, which contributes to their lower cytotoxicity and improved safety profile. For example, the L-enantiomer of a dioxolane cytidine (B196190) analogue (L-OddC) showed potent anticancer activity, in part because its unnatural configuration makes it resistant to deamination by human enzymes. researchgate.net
Enhanced Selectivity and Potency: In many cases, the L-enantiomer is the more active or the only active form. Lamivudine (L-3TC) and Telbivudine (L-dT) are classic examples where the L-configuration is essential for their potent antiviral activity against HIV and hepatitis B virus, respectively. researchgate.netresearchgate.net In one direct comparison, the L-enantiomer of an oxathiolane nucleoside was 100 times more active against HIV and 50 times more active against HBV than its corresponding D-enantiomer. researchgate.net This stark difference underscores the highly specific stereochemical requirements of the viral enzymes.
| Configuration | Relation to Natural Form | Typical Impact on Activity | Example |
| D-Configuration | Same as natural nucleosides. allen.in | Can be recognized by both viral and human polymerases, potentially leading to higher toxicity. | Natural Deoxycytidine |
| L-Configuration | Mirror image (enantiomer) of natural nucleosides. researchgate.netresearchgate.net | Often a poor substrate for human polymerases, leading to lower host cell toxicity and higher selectivity. researchgate.net Can be a potent inhibitor of viral polymerases. researchgate.net | Lamivudine (L-3TC) |
Computational Chemistry Approaches to SAR Elucidation (e.g., Molecular Docking, Shape Similarity Analysis, Conformational Preferences)
Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design and optimization of drug candidates by simulating their behavior at a molecular level. oncodesign-services.commdpi.com These methods provide insights into the SAR of nucleoside analogues by predicting how structural changes will affect their interaction with biological targets. researchgate.net
Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to the active site of a target protein, such as a viral polymerase. unipd.itpsu.edu By calculating a "docking score," researchers can estimate the binding affinity of different analogues, helping to prioritize which compounds to synthesize and test. unipd.it Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for activity. nih.gov Flexible docking protocols, which allow for conformational changes in both the ligand and, to some extent, the protein, provide a more realistic simulation of the binding event. psu.edunih.govduke.edu
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. researchgate.net Using quantum chemical descriptors (like molecular orbital energies) and other calculated properties (like lipophilicity), QSAR can predict the activity of new, unsynthesized analogues, guiding the design process toward more potent compounds. researchgate.netchemrxiv.org
Conformational Analysis: Nucleoside analogues are flexible molecules, and their specific three-dimensional shape (conformation), particularly the pucker of the sugar ring and the orientation of the nucleobase, is critical for biological activity. nih.gov Computational methods like molecular mechanics can calculate the relative energies of different conformations, identifying the most stable and likely shapes the molecule will adopt. nih.govchemrxiv.org This information is vital for understanding how an analogue fits into an enzyme's active site. nih.gov
These computational approaches, often used in combination, accelerate the drug discovery cycle by allowing scientists to evaluate a vast number of virtual compounds and focus experimental efforts on those with the highest probability of success. nih.gov
Advanced Research Directions and Emerging Concepts for 2 ,3 Dideoxy 5 Pentyloxymethyluridine Research
Rational Design and Synthesis of Next-Generation Nucleoside Analogues with Enhanced Potency and Selectivity
The primary goal in designing next-generation nucleoside analogues is to enhance their therapeutic index by increasing potency against viral or cancer targets while minimizing toxicity to host cells. This is achieved through strategic chemical modifications to the nucleobase and the sugar moiety.
Rational Design Principles: Rational drug design for nucleoside analogues like 2',3'-Dideoxy-5-pentyloxymethyluridine involves a deep understanding of structure-activity relationships (SAR). Key strategies include:
Modification of the Sugar Moiety: Alterations to the deoxyribose ring can influence the analogue's conformational flexibility, its affinity for viral polymerases over human polymerases, and its metabolic stability. acs.org For instance, introducing fluorine at the 3'-position or replacing the 4'-oxygen with sulfur (a 4'-thia substitution) have been shown to modulate antiviral activity and the resistance profile. nih.gov
Modification of the Nucleobase: The C5 position of the pyrimidine (B1678525) ring is a common site for modification to improve target binding and pharmacological properties. The pentyloxymethyl group in the title compound is one such modification. Other substitutions, such as halogens (bromo, iodo) or small alkyl groups, can significantly impact antiviral potency and cytotoxicity. nih.gov
Prodrug Strategies: To improve bioavailability and cellular uptake, nucleoside analogues can be masked with lipophilic groups, creating prodrugs that are metabolized into the active triphosphate form within the target cell. nih.gov
Synthesis Strategies: The creation of these complex molecules requires sophisticated synthetic routes. A common method is the chemical transglycosylation, a two-step, one-pot transformation that transfers the sugar moiety from a readily available pyrimidine nucleoside to a desired purine (B94841) or modified pyrimidine base. nih.gov Other multi-step approaches start from simple precursors, such as bromoacetaldehyde (B98955) diethyl acetal, and build the core oxathiolane or furanose ring system before coupling it with the nucleobase. beilstein-journals.org The synthesis of 3'-fluoro-pyrimidine nucleosides has also been developed to explore new potential antiviral agents. nih.gov
Table 1: Impact of Modifications on the Activity of 2',3'-Dideoxyuridine (B1630288) Analogues Against HIV-1
| Compound/Analogue | Modification | Target/Assay | IC₅₀ (µM) | Key Finding |
|---|---|---|---|---|
| 3'-azido-2',3'-dideoxyuridine (B1200160) (AZU) | 3'-azido group | HIV-1 | - | Parent compound for comparison. nih.gov |
| 2,5'-anhydro-3'-azido-2',3'-dideoxyuridine | 2,5'-anhydro bridge | HIV-1 | 4.95 | The anhydro modification reduced potency compared to the parent compound but also significantly reduced cytotoxicity. nih.gov |
| 3'-azido-2',3'-dideoxy-5-bromouridine | 3'-azido group, 5-bromo substitution | HIV-1 | 26.5 | Halogenation at the C5 position was explored as a strategy to modulate activity. nih.gov |
(Data sourced from a study on 2,5'-anhydro analogues of azidouridine derivatives. nih.gov)
Strategies for Overcoming Drug Resistance in Viral and Cancer Systems through Chemical Modification
A major challenge in antiviral and anticancer therapy is the emergence of drug resistance, often caused by mutations in the target enzymes (e.g., viral reverse transcriptase). Chemical modification is a key strategy to create "resistance-proof" analogues.
Designing for Resistant Targets: One approach is to develop analogues that are less affected by common resistance mutations. For example, some modifications to the sugar ring of dideoxycytidine analogues have shown potent activity against wild-type HIV-1 but a significant loss of potency against lamivudine-resistant strains. nih.gov Conversely, the purine analogue 3′-azido-2′,3′-dideoxyguanosine (AZG) has demonstrated a superior resistance profile compared to the widely used Zidovudine (AZT). nih.gov This suggests that modifications to both the sugar and the base are critical for maintaining activity against mutant viral strains.
Exploiting Resistance Mechanisms: A more advanced strategy involves designing compounds that select for mutations that, while conferring resistance to the new drug, may re-sensitize the virus to existing drugs. Research has shown that a mutation (Y181C) in HIV reverse transcriptase, induced by certain non-nucleoside reverse transcriptase inhibitors (NNRTIs), can significantly suppress pre-existing resistance to AZT. nih.gov This phenomenon opens the door to designing molecules that could be used in sequential or combination therapies to manage resistance evolution. For a compound like this compound, this would involve modifying its structure to favor viral mutations that are disadvantageous to the virus or make it susceptible to other antivirals.
Application of Advanced Computational Modeling and In Silico Screening for Novel Analogues
Computational tools have become indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds. These methods allow for the rapid evaluation of thousands of potential molecules before committing to costly and time-consuming synthesis. nih.gov
The In Silico Workflow: The process for designing novel analogues of this compound would typically follow these steps:
Target Identification and Modeling: A high-resolution 3D structure of the target enzyme (e.g., HIV reverse transcriptase or a cancer-related kinase) is obtained from protein data banks or generated through homology modeling. nih.govmdpi.com
Virtual Screening and Molecular Docking: A virtual library of compounds, including variations of the 2',3'-dideoxyuridine scaffold with different C5-substituents, is created. Molecular docking programs then predict how strongly each analogue binds to the active site of the target protein. mdpi.comimrpress.com This helps prioritize candidates with the highest predicted affinity.
Molecular Dynamics (MD) Simulations: The most promising candidates from docking studies are subjected to MD simulations. These simulations model the movement of the compound and protein over time, providing insights into the stability of the drug-target complex and confirming key binding interactions. nih.govmdpi.com
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the candidates. mdpi.com This helps to eliminate compounds that are likely to have poor pharmacokinetic profiles early in the design process.
Table 2: Typical Stages of an In Silico Drug Design Campaign
| Stage | Objective | Computational Tools Used | Outcome |
|---|---|---|---|
| Target Analysis | Identify and validate the biological target; prepare its 3D structure. | Protein Data Bank (PDB), Homology Modeling Software | A high-quality 3D model of the target protein's binding site. |
| Ligand Library Design | Generate a diverse set of virtual compounds based on a lead scaffold. | Chemical drawing software, library enumeration tools | A virtual library of novel analogues for screening. |
| Molecular Docking | Predict the binding mode and affinity of each ligand to the target. | AutoDock, Glide, GOLD | A ranked list of compounds based on predicted binding energy (docking score). nih.gov |
| MD Simulation | Evaluate the stability of the highest-scoring ligand-protein complexes. | NAMD, GROMACS, AMBER | Confirmation of stable binding interactions and conformational stability. researchgate.net |
| ADMET Prediction | Assess the drug-likeness and potential pharmacokinetic properties. | SwissADME, QikProp | Selection of candidates with favorable predicted bioavailability and safety profiles. mdpi.commdpi.com |
Mechanistic Studies of Combination Therapies with Other Antiviral or Anticancer Agents to Achieve Synergistic Effects
Combining therapeutic agents with different mechanisms of action is a proven strategy to enhance efficacy, reduce toxicity by allowing for lower doses of each agent, and decrease the likelihood of developing drug resistance. nih.govscienceopen.com
Rationale for Combination Therapy: For a nucleoside analogue like this compound, which acts as a chain terminator, a logical combination partner would be a drug that targets a different stage of the viral life cycle or a different enzyme. For example:
Combining NRTIs with NNRTIs: NRTIs (like dideoxyuridine) and NNRTIs bind to different sites on the reverse transcriptase enzyme. Their combined use can lead to a more potent inhibition of the enzyme.
Combining Polymerase Inhibitors with Entry or Protease Inhibitors: Targeting both viral replication (via a polymerase inhibitor) and another step, such as viral entry into the host cell or the maturation of new viral particles (via a protease inhibitor), can create a powerful synergistic effect. scienceopen.com
Examples of Synergistic Combinations: Studies involving related dideoxynucleosides have consistently demonstrated the power of this approach:
The combination of 2',3'-dideoxycytidine (ddCyd) with recombinant interferon-alpha-A (rIFN-alpha-A) , which has a different antiviral mechanism, resulted in synergistic inhibition of HIV-1 replication at concentrations where single drugs were less effective. nih.gov
Foscarnet combined with either 2',3'-dideoxyinosine (ddI) or 2',3'-dideoxycytidine (ddC) showed synergistic inhibition of HIV-1, including against AZT-resistant isolates. nih.gov
Two- and three-drug combinations of AZT , phosphonoformate (PFA) , and 2',3'-dideoxythymidine (ddT) were found to synergistically inhibit HIV-1 replication, allowing for significant dose reductions of the individual agents. mssm.edu
These findings strongly support the investigation of combination therapies for any new analogue, including this compound, as a primary strategy for clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
